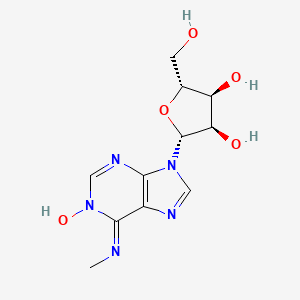

Adenosine, N-methyl-, 1-oxide

Descripción

Historical Discovery and Early Characterization of Methylated and Oxidized Adenosines

The journey into the world of modified nucleosides began in the mid-20th century. The first modified nucleoside, pseudouridine, was identified in the late 1950s. core.ac.uk This discovery opened the door to the realization that RNA was not merely a simple transcript of DNA but a molecule adorned with a variety of chemical marks. In the following decades, researchers began to uncover a plethora of modifications, including methylated adenosines.

N6-methyladenosine (m6A) was first identified in the 1970s and is now recognized as one of the most abundant internal modifications in the messenger RNA (mRNA) of most eukaryotes. researchgate.netmdpi.com Around the same time, N1-methyladenosine (m1A) was also discovered, initially in transfer RNA (tRNA). nih.gov This modification, where a methyl group is added to the N1 position of the adenine (B156593) base, imparts a positive charge and disrupts Watson-Crick base pairing. nih.gov

The study of oxidized nucleosides has a more recent history. While oxidative damage to DNA and RNA has long been a subject of investigation, the specific, functional roles of oxidized nucleosides are an emerging area of research. A notable example is Adenosine (B11128) N1-oxide (ANO), which has been isolated from natural sources like royal jelly. nih.govnih.govnih.gov This compound is an oxidized derivative of adenosine at the N1 position of the adenine base. nih.gov

Overview of the Structural Diversity and Biological Contexts of Adenosine Modifications

The chemical modifications of adenosine are remarkably diverse, ranging from simple methylation and oxidation to more complex additions. These modifications are found in virtually all types of RNA, including tRNA, ribosomal RNA (rRNA), mRNA, and various non-coding RNAs. nih.gov

Methylated Adenosines:

N1-methyladenosine (m1A): Found in tRNA and mRNA, m1A plays a crucial role in RNA structure and translation. nih.govresearchgate.net Its positive charge can significantly alter RNA folding. nih.gov

N6-methyladenosine (m6A): As the most prevalent internal mRNA modification in eukaryotes, m6A is involved in almost every aspect of the mRNA life cycle, including splicing, nuclear export, stability, and translation. researchgate.netaginganddisease.orgmdpi.com It is regulated by a complex interplay of "writer" (methyltransferases), "eraser" (demethylases), and "reader" (binding proteins) proteins. nih.govaginganddisease.org

Oxidized Adenosines:

Adenosine N1-oxide (ANO): This modification has been shown to possess anti-inflammatory properties. nih.govnih.govresearchgate.net It is resistant to deamination, a common degradation pathway for adenosine, which may contribute to its enhanced biological activity compared to its parent molecule. nih.gov Research suggests it may also play a role in neuronal differentiation. core.ac.uktandfonline.com

The combination of methylation and oxidation on a single adenosine nucleoside, as in the requested "Adenosine, N-methyl-, 1-oxide," is not well-documented in scientific literature, suggesting it may be a rare or yet-to-be-characterized modification.

Significance of Adenosine, N-methyl-, 1-oxide within the Modified Nucleoside Landscape

Given the lack of direct research, the significance of "Adenosine, N-methyl-, 1-oxide" can only be hypothesized based on the known functions of its constituent modifications. The presence of a methyl group at the N1 position would introduce a positive charge and disrupt canonical base pairing, similar to m1A. The addition of an oxide group at the N1 position, as seen in ANO, could further alter its chemical properties and interactions with proteins and other nucleic acids.

It is plausible that such a doubly modified nucleoside could have unique biological activities, potentially combining the structural impact of m1A with the signaling and stability characteristics of ANO. However, without experimental evidence, its role remains speculative.

Current Research Gaps and Future Directions in Modified Adenosine Research

The field of epitranscriptomics, the study of RNA modifications, is rapidly expanding. However, significant research gaps remain.

Key Research Gaps:

Identification of Novel Modifications: While over 170 RNA modifications are known, it is likely that more, perhaps rarer, modifications like "Adenosine, N-methyl-, 1-oxide" exist and await discovery. hmdb.ca

Functional Characterization: The precise biological functions of many known modifications are still being elucidated. Understanding the complex interplay between different modifications on a single RNA molecule is a major challenge.

Writer, Eraser, and Reader Proteins: Identifying the full complement of proteins that install, remove, and recognize specific RNA modifications is an ongoing effort.

Future Directions:

Advanced Detection Methods: The development of more sensitive and high-resolution techniques for detecting and mapping RNA modifications will be crucial for discovering and characterizing rare modifications.

Functional Genomics Screens: Large-scale genetic and chemical screens can help to identify the enzymes and reader proteins associated with specific modifications and to uncover their biological functions.

Chemical Biology Approaches: The synthesis of specifically modified RNA molecules will allow for detailed in vitro and in vivo studies to dissect their precise roles in cellular processes.

Structure

3D Structure

Propiedades

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(1-hydroxy-6-methyliminopurin-9-yl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O5/c1-12-9-6-10(14-4-16(9)20)15(3-13-6)11-8(19)7(18)5(2-17)21-11/h3-5,7-8,11,17-20H,2H2,1H3/t5-,7-,8-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNFPBJZRWYJBW-IOSLPCCCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C1C2=C(N=CN1O)N(C=N2)C3C(C(C(O3)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN=C1C2=C(N=CN1O)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Strategies for N Methyladenosine 1 Oxide Analogues

Chemoenzymatic Synthesis Methodologies for Adenosine (B11128) N-oxides and Methylated Adenosines

Chemoenzymatic synthesis leverages the high selectivity of enzymes for certain steps combined with the broad applicability of chemical reactions for others, providing an efficient route to complex molecules. For methylated adenosines, enzymes such as methyltransferases (MTases) are pivotal. These enzymes typically use S-adenosyl-L-methionine (SAM) as a methyl donor to install methyl groups at specific positions on the nucleobase or ribose sugar nih.govnih.govnih.gov. For instance, the tRNA m¹A methyltransferase complex TRMT6/61A installs N1-methyladenosine (m¹A) in tRNA youtube.com. The synthesis of SAM analogues allows for the enzymatic transfer of varied alkyl groups, further diversifying the potential products nih.gov.

The N-oxide moiety is typically introduced via chemical oxidation. A common method for preparing adenosine N1-oxide involves the direct oxidation of adenosine using hydrogen peroxide in an acetic acid solution nih.gov. Other reagents like m-chloroperoxybenzoic acid (mCPBA) are also used for N-oxidation of heterocyclic compounds.

A plausible chemoenzymatic route to N-methyladenosine 1-oxide could involve two primary strategies:

Enzymatic methylation followed by chemical oxidation: In this approach, a specific adenosine methyltransferase could be used to produce N-methyladenosine. This product would then be subjected to a chemical oxidation step to introduce the N1-oxide. A key challenge is the potential for the oxidant to react with the methyl group itself, as seen in the oxidation of N6-methyladenosine, which can lead to demethylation rather than N-oxidation nih.govrsc.org.

Chemical oxidation followed by enzymatic methylation: Adenosine could first be chemically converted to adenosine N1-oxide. Subsequently, a methyltransferase could be employed to introduce the methyl group. The success of this route would depend on the ability of the specific methyltransferase to recognize and process the N1-oxide substrate, as the modification could alter the conformation and electronic properties of the purine (B94841) ring, affecting enzyme binding.

Enzymes are also crucial in the phosphorylation of these analogues. For example, adenosine N1-oxide can be phosphorylated by adenosine kinase, demonstrating that enzymes can recognize and act on N-oxide derivatives to produce biologically relevant molecules like nucleoside monophosphates orgsyn.org.

Table 1: Key Reactions in Chemoenzymatic Synthesis

| Reaction Type | Reagents/Enzymes | Product Moiety | Reference |

|---|---|---|---|

| N-Methylation | Methyltransferases, S-adenosylmethionine (SAM) | N-methyl | nih.govnih.gov |

| N-Oxidation | Hydrogen Peroxide/Acetic Acid, mCPBA | N-oxide | nih.gov |

| Phosphorylation | Adenosine Kinase, ATP | 5'-phosphate | orgsyn.org |

Development of Probes and Reporter Molecules incorporating N-methyladenosine 1-oxide Structures

To study the biological roles, localization, and interactions of nucleoside analogues, they are often converted into molecular probes by attaching a reporter group, such as a fluorophore or an affinity tag like biotin (B1667282).

The development of probes based on N-methyladenosine 1-oxide would follow established principles of nucleoside chemistry. A linker arm is typically attached to a position on the molecule that is not critical for its biological activity. Common sites for modification include the C8 position of the purine ring or the ribose moiety. This linker can then be coupled to the desired reporter molecule.

Fluorescent Probes: Heterocyclic N-oxides themselves can possess interesting photophysical properties and have been used as fluorescent probes, particularly for sensing hypoxic conditions in cells thieme-connect.de. It is plausible that an N-methyladenosine 1-oxide core could be further modified to create a fluorescent probe for specific biological targets. For example, adenosine analogues have been functionalized to create fluorescent probes for adenosine receptors nih.gov or to detect other modified bases in DNA acs.org. A dual-function fluorescent probe was developed to detect both nitroreductase and adenosine triphosphate (ATP), showcasing the versatility of nucleoside-based probes in cellular imaging rsc.org.

Affinity Probes: Biotin is a common affinity tag used to isolate and identify binding partners of a molecule of interest. Biotinylated probes for adenosine receptors have been synthesized by attaching a biotin molecule to a functionalized congener of an adenosine agonist or antagonist [21 search result not found]. A similar strategy could be applied to N-methyladenosine 1-oxide.

Click Chemistry Handles: Modern bioconjugation strategies often involve incorporating a "click chemistry" handle, such as a terminal alkyne or an azide, onto the nucleoside. This allows for efficient and specific attachment of a wide variety of reporter molecules via copper-catalyzed or strain-promoted cycloaddition reactions. This approach has been successfully used with adenosine analogues like 7-ethynyl-8-aza-7-deazaadenosine acs.org.

Reactivity Profiles under Mimicked Biological Conditions and with Synthetic Reagents

The chemical reactivity of N-methyladenosine 1-oxide is dictated by the interplay between the N-methyl group and the N-oxide functionality. These groups significantly alter the electronic properties and stability of the purine ring system compared to unmodified adenosine.

Dimroth Rearrangement: One of the most characteristic reactions of N1-alkylated adenosines is the Dimroth rearrangement. Under alkaline conditions, N1-methyladenosine (m¹A) can rearrange to the more thermodynamically stable N6-methyladenosine (m⁶A) nih.govglenresearch.com. The mechanism involves the opening of the pyrimidine (B1678525) ring, followed by rotation and re-closure clockss.orgwikipedia.orgnih.gov. The presence of the N1-oxide group would likely have a profound effect on this rearrangement. The N-oxide is an electron-withdrawing group, which could influence the initial nucleophilic attack and the stability of the ring-opened intermediate, potentially altering the rate or outcome of the reaction.

Pyrimidine Ring Opening: Adenosine N-oxides are susceptible to reactions that open the pyrimidine ring. Treatment of acylated adenosine N-oxides with carboxylic anhydrides and a nucleophile like thiophenol has been shown to result in the opening of the pyrimidine portion of the purine, followed by a new cyclization to form 5-amino-4-(1,2,4-oxadiazol-3-yl)imidazole derivatives nih.gov. This indicates that the N-oxide can act as a point of reactivity, making the purine ring less stable under certain synthetic conditions.

Redox Reactivity: N-oxides are reducible functional groups. Under hypoxic (low oxygen) conditions, cellular enzymes, particularly hemeproteins, can reduce N-oxides thieme-connect.de. This property is exploited in the design of hypoxia-activated prodrugs and imaging agents. Therefore, under mimicked biological conditions, N-methyladenosine 1-oxide could potentially be reduced back to N-methyladenosine, especially in environments like solid tumors. Conversely, the methyl group can be a site of oxidation. The oxidation of N6-methyladenosine by reactive oxygen species (ROS) proceeds through N6-hydroxymethyladenosine and N6-formyladenosine intermediates, ultimately leading to demethylation nih.govrsc.org. The susceptibility of an N-methyl group on the N-methyladenosine 1-oxide molecule to similar oxidative processes would be a key aspect of its metabolic profile.

Basicity and Hydrogen Bonding: N-methylation at the N1 position introduces a permanent positive charge and significantly increases the basicity of the adenine (B156593) ring (pKa of m¹A is ~8.25 vs. ~3.5 for adenosine) glenresearch.com. This positive charge disrupts canonical Watson-Crick base pairing. The N1-oxide is a weak base that can be protonated [27 search result not found]. The combination of these two features in N-methyladenosine 1-oxide would create a unique electrostatic and hydrogen-bonding profile, dramatically altering its interactions with proteins and nucleic acids compared to either adenosine or singly modified analogues.

Molecular Interactions and Recognition Mechanisms of Adenosine, N Methyl , 1 Oxide with Biomolecules

Interactions with Nucleic Acids (DNA and RNA)

The presence of an N-oxide modification on a nucleobase within a nucleic acid strand can have significant consequences for the structure and function of the entire polymer.

The incorporation of 2'-deoxyadenosine (B1664071) N1-oxide (dAo), the deoxyribose form of the compound, into DNA and RNA duplexes has a pronounced destabilizing effect. Studies have shown that when an adenine (B156593) base is substituted with its N1-oxide counterpart, the thermal stability (melting temperature, T_m) of the resulting duplex is significantly lowered. nih.gov This destabilization is observed irrespective of the base it is paired with in the complementary strand. nih.gov

| Duplex Sequence (5'-3') X = dAo | Complementary Base (Y) | Tm (°C) | ΔTm vs. Natural Duplex (°C) |

|---|---|---|---|

| d(CGC AXG CTC) • d(GAG CYG CG) | T | 40.4 | -11.8 |

| d(CGC AXG CTC) • d(GAG CYG CG) | C | 36.8 | -9.8 |

| d(CGC AXG CTC) • d(GAG CYG CG) | A | 37.5 | -9.2 |

| d(CGC AXG CTC) • d(GAG CYG CG) | G | 39.2 | -12.0 |

Current scientific literature does not provide specific details on the recognition of Adenosine (B11128), N-methyl-, 1-oxide within a nucleic acid sequence by modifying enzymes (such as methyltransferases or demethylases) or specific "reader" proteins that bind to this modification. While the broader field of epitranscriptomics extensively studies the protein interactions of related molecules like N1-methyladenosine (m1A), specific data for the N1-oxide variant is not available.

The presence of Adenosine, N-methyl-, 1-oxide can impact fundamental nucleic acid processing events like DNA replication. Due to the altered hydrogen bonding capabilities of the N1-oxide base, its incorporation into a DNA strand can lead to errors during replication. nih.gov Specifically, if 2'-deoxyadenosine N1-oxide is present in the template strand, it may promote the formation of a mismatch, such as an A-A base pair, during the synthesis of the new strand. nih.gov This type of error can result in a transversion mutation, altering the genetic code and potentially affecting gene function. nih.gov

Binding to Protein Targets (e.g., Enzymes, Receptors, Transporters - Non-Clinical Focus)

While Adenosine N1-oxide is known to be resistant to degradation by adenosine deaminase, an enzyme that rapidly converts adenosine to inosine, detailed mechanistic studies of its binding to other protein targets are limited. nih.gov

There is a lack of published data focusing on the specific binding kinetics (e.g., association and dissociation rate constants) and thermodynamic parameters (e.g., enthalpy and entropy changes) for the interaction of Adenosine, N-methyl-, 1-oxide with non-clinical protein targets such as enzymes or transporters.

No publicly available structural data, such as from X-ray crystallography or cryo-electron microscopy, currently exists for complexes of Adenosine, N-methyl-, 1-oxide bound to a protein target. Such studies would be essential to elucidate the precise atomic-level interactions, including hydrogen bonds and hydrophobic contacts, that govern its molecular recognition.

Allosteric Modulation and Conformational Dynamics of Interacting Proteins

No research data is currently available for this topic.

Interactions with Other Small Molecules and Cellular Co-factors

No research data is currently available for this topic.

Biological Roles and Functional Significance in Model Systems Non Human, Non Clinical Contexts

Occurrence and Distribution of N-methylated and N-oxidized Adenosines in Diverse Organisms (e.g., Bacteria, Fungi, Plants, Invertebrates)

Adenosine (B11128), N-methyl-, 1-oxide, also referred to as Adenosine N1-oxide (ANO), is an oxidized derivative of N1-methyladenosine (m1A). nih.gov While m1A is a widespread and conserved modification found in the RNA of bacteria, archaea, and eukaryotes, the known natural occurrence of Adenosine, N-methyl-, 1-oxide is currently limited. nih.gov

Table 1: Documented Occurrence of Adenosine, N-methyl-, 1-oxide in Non-Human Organisms

| Organism/Source | Compound Form | Reference |

| Royal Jelly (Insect product) | Adenosine N1-oxide (ANO) | nih.gov |

| Proteus mirabilis (Bacterium) | 2′-deoxyadenosine N1-oxide | nih.gov |

Role in Cellular Signaling and Regulatory Pathways in Model Organisms

Studies in non-human, non-clinical model systems have begun to elucidate the role of Adenosine, N-methyl-, 1-oxide in cellular signaling, primarily highlighting its anti-inflammatory properties.

The biological effects of Adenosine, N-methyl-, 1-oxide appear to be mediated, at least in part, through adenosine receptors (ARs). In experiments using mouse peritoneal macrophages, ANO demonstrated potent anti-inflammatory activity, inhibiting the secretion of inflammatory mediators. nih.gov This action is believed to be channeled through ARs, as ANO was shown to be superior to several synthetic AR-selective agonists in suppressing a broad spectrum of pro-inflammatory cytokines. nih.gov Specifically, its effects on tumor necrosis factor-alpha (TNF-α) secretion in stimulated macrophage cell lines were partially attributed to signaling through the A2A adenosine receptor. nih.gov

Adenosine, N-methyl-, 1-oxide has been shown to modulate key intracellular signaling molecules. In murine macrophage cell lines, ANO was observed to increase the levels of cyclic AMP (cAMP), a critical second messenger involved in numerous cellular functions, including the regulation of inflammation. nih.gov This elevation of cAMP is consistent with the activation of the A2A adenosine receptor, which couples to Gs proteins and stimulates adenylyl cyclase. nih.gov

Table 2: Research Findings on Cellular Signaling

| Model System | Finding | Effect of Adenosine, N-methyl-, 1-oxide | Reference |

| Mouse Peritoneal Macrophages | Anti-inflammatory Activity | Inhibition of pro-inflammatory cytokine secretion | nih.gov |

| Murine Macrophage Cell Line | Second Messenger Modulation | Increased intracellular cAMP levels | nih.gov |

Involvement in Fundamental Biological Processes

The involvement of Adenosine, N-methyl-, 1-oxide in fundamental processes like gene expression and stress response is an area of ongoing investigation.

Direct evidence detailing the specific contribution of Adenosine, N-methyl-, 1-oxide to the regulation of transcription, RNA splicing, or translation in model organisms is limited in the current scientific literature. While its precursor, m1A, is known to be a widespread RNA modification that influences RNA stability and translation, similar comprehensive data for the N-oxidized form is not yet available. nih.govnih.gov One study noted that adenosine N1-oxide acts as a highly selective inhibitor of vaccinia virus replication and, specifically, viral late protein synthesis, suggesting a potential interaction with translational machinery in a viral context. nih.gov However, its broader role in the general gene expression of prokaryotic and eukaryotic model systems remains to be elucidated.

The most significant documented role of Adenosine, N-methyl-, 1-oxide in stress responses is its anti-inflammatory function in mammalian cell models. By inhibiting the release of pro-inflammatory cytokines from macrophages stimulated by lipopolysaccharide (LPS), ANO demonstrates a clear influence on the cellular response to inflammatory stress. nih.gov This anti-inflammatory effect was potent enough to significantly reduce the lethality of LPS-induced endotoxin (B1171834) shock in a mouse model, highlighting its potential role in adaptation to severe inflammatory stress. nih.gov

Furthermore, the formation of 2′-deoxyadenosine N1-oxide in bacteria under hydrogen peroxide treatment suggests a link to oxidative stress responses. nih.gov The presence of this modified nucleoside increases under such conditions, indicating it may be a marker or a component of the cellular response to oxidative damage. nih.gov

Interplay with Host-Microbe Interactions and Pathogen Virulence in in vitro or animal models

The m1A modification on RNA is not only an internal cellular regulator but also plays a role at the interface of host-microbe interactions, influencing bacterial viability and viral life cycles. While much of the research in epitranscriptomic regulation of host-pathogen interactions has focused on N6-methyladenosine (m6A), evidence highlights specific and crucial functions for m1A. nih.govresearchgate.net

Bacterial Pathogens: In bacteria, m1A modifications are conserved in tRNA and rRNA. nih.govoup.com These modifications are not merely for housekeeping but can be critical for survival and, by extension, virulence. A key example is seen in the bacterium Streptococcus pneumoniae. The enzyme responsible for the m1A22 modification in tRNA has been shown to be essential for the survival of this pathogen. nih.gov This suggests that the m1A modification pathway is a potential target for antibacterial strategies, as its disruption could compromise the viability of the bacterium. While m6A has been identified in the mRNA of various bacterial species like Escherichia coli and Pseudomonas aeruginosa, the role of m1A in bacterial mRNA and its direct impact on virulence gene expression remains an area for further investigation. nih.govnih.gov

Viral Pathogens: The cellular machinery for RNA modification can be co-opted by viruses to facilitate their replication and propagation. The m1A modification is implicated in the life cycle of retroviruses. For example, the m1A58 modification present in human tRNALys3, which is used as a primer for reverse transcription by the Human Immunodeficiency Virus-1 (HIV-1), is critical for the fidelity and efficiency of this process. cd-genomics.com This demonstrates how a host RNA modification can be exploited by a virus to ensure the successful replication of its genetic material.

Furthermore, host epitranscriptomic reader proteins can influence antiviral responses. The m6A reader protein YTHDF1, which also has the potential to interact with m1A-modified transcripts, has been shown to regulate cellular antiviral activities. plos.org In studies using a vesicular stomatitis virus (rVSV-GFP) model, knockdown of YTHDF1 enhanced cellular antiviral responses and inhibited viral replication in A172 cells. plos.org This highlights the complex interplay where host RNA-binding proteins, which recognize methylated adenosine, can modulate the cellular environment to either favor or restrict viral infection.

Table 2: Role of m1A in Host-Pathogen Interactions (In Vitro/Animal Models)

| Pathogen | Model System | m1A-Related Finding | Significance | References |

|---|---|---|---|---|

| Streptococcus pneumoniae | Bacterial culture (in vitro) | The tRNA m1A22 methyltransferase is critical for bacterial survival. | Highlights a potential antibacterial target. | nih.gov |

| Human Immunodeficiency Virus-1 (HIV-1) | In vitro reverse transcription assays | The m1A58 modification on host tRNALys3 is crucial for the efficiency and fidelity of viral reverse transcription. | Demonstrates viral exploitation of a host RNA modification for replication. | cd-genomics.com |

| Vesicular Stomatitis Virus (VSV) | A172 cell line (in vitro) | Knockdown of the adenosine-methylation reader protein YTHDF1 inhibits viral replication. | Suggests that host reader proteins for methylated adenosine are involved in modulating antiviral responses. | plos.org |

Advanced Analytical and Structural Methodologies for Research on Adenosine, N Methyl , 1 Oxide

High-Resolution Spectroscopic Techniques for Elucidating Molecular Structure and Interactions

High-resolution spectroscopy is fundamental to defining the precise chemical structure and dynamic behavior of molecules like Adenosine (B11128), N-methyl-, 1-oxide. These techniques provide unparalleled insight into the atomic composition, conformational states, and intermolecular interactions of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Ligand-Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For Adenosine, N-methyl-, 1-oxide, NMR can define the conformation of the ribose sugar ring, the orientation of the N-methylated base relative to the sugar (the glycosidic bond torsion angle), and the effects of the N-oxide group on the electronic environment of the purine (B94841) ring.

Ligand-binding studies using NMR techniques such as Saturation Transfer Difference (STD) NMR can identify which parts of the Adenosine, N-methyl-, 1-oxide molecule are in close contact with a binding partner, such as a protein or nucleic acid. qub.ac.uk By irradiating the larger macromolecule and observing the transfer of saturation to the ligand, a binding epitope can be mapped. qub.ac.uk The degree of N-methylation in nucleosides has been shown to systematically increase molecular binding affinities to surfaces like silica (B1680970), a phenomenon that can be quantitatively characterized by measuring changes in ¹³C transverse relaxation rates (R₂) upon interaction.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry for Identification and Quantification in Complex Biological Matrices

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with a high degree of confidence. For Adenosine, N-methyl-, 1-oxide, HRMS is essential for its unambiguous identification in complex mixtures such as cell extracts or biological fluids.

Tandem Mass Spectrometry (MS/MS) is crucial for structural elucidation and quantification. In an MS/MS experiment, the protonated molecule of the target compound is isolated and then fragmented through collision-induced dissociation (CID). The resulting fragment ions create a specific "fingerprint" that confirms the molecule's identity. A characteristic fragmentation pathway for N-oxides is the elimination of an OH radical from the N→O functional group. This technique is central to differentiating isomers and quantifying modified nucleosides in various samples. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a favored method for biomarker discovery due to its high selectivity, sensitivity, and accuracy.

Table 1: Key Mass Spectrometry Parameters for Modified Nucleoside Analysis

| Parameter | Description | Relevance to Adenosine, N-methyl-, 1-oxide |

|---|---|---|

| Ionization Mode | Method to generate ions (e.g., Electrospray Ionization - ESI). | ESI is a soft ionization technique suitable for polar, non-volatile molecules like nucleosides. |

| Precursor Ion (m/z) | The mass-to-charge ratio of the intact, ionized molecule. | For Adenosine, N-methyl-, 1-oxide, this would be [M+H]⁺. |

| Product Ions (m/z) | The mass-to-charge ratios of fragments after CID. | Key fragments would include the loss of the ribose sugar and characteristic losses from the N-oxide base. |

| Collision Energy | Energy used to induce fragmentation. | Optimized to produce a reproducible spectrum of informative fragments. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Environmental Probing

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group (e.g., C=O, N-H, O-H, N-oxide) has characteristic absorption or scattering frequencies, making these techniques excellent for functional group analysis.

For Adenosine, N-methyl-, 1-oxide, IR spectroscopy can confirm the presence of the ribose hydroxyl groups, the amine groups, and, critically, the N-oxide bond. The position and intensity of these vibrational bands are sensitive to the molecule's local environment, including temperature and hydrogen bonding. This makes vibrational spectroscopy a useful tool for probing how the molecule interacts with its surroundings. While powerful for fingerprinting, techniques like gas or liquid chromatography coupled with mass spectrometry are often more suitable for detecting very small quantities of nucleosides.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Macromolecular Complex Structure Determination

To understand how Adenosine, N-methyl-, 1-oxide functions within a larger biological context, it is essential to determine its structure when bound to macromolecules like proteins or RNA. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for this purpose.

If Adenosine, N-methyl-, 1-oxide can be incorporated into an RNA strand or bound to a protein that can be crystallized, X-ray crystallography can provide an atomic-resolution three-dimensional structure. This would reveal the precise orientation of the modified nucleoside within its binding pocket and detail the specific hydrogen bonds and van der Waals interactions that stabilize the complex.

Advanced Chromatographic and Separation Techniques for Isolation and Purity Assessment (e.g., HPLC-UV-MS, UPLC)

The isolation of Adenosine, N-methyl-, 1-oxide from biological samples or synthetic reactions is a critical step for its study. Advanced chromatographic techniques provide the necessary resolving power to separate this specific compound from a multitude of other, often very similar, molecules.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the workhorses of separation science. These methods separate compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For polar compounds like nucleosides, both reversed-phase (e.g., C18 columns) and hydrophilic interaction liquid chromatography (HILIC) can be employed.

Coupling these separation techniques with detectors like UV-Vis spectroscopy and mass spectrometry (HPLC-UV-MS) allows for both quantification and identification. The UV detector quantifies the compound based on its absorbance at a specific wavelength, characteristic of the purine ring system, while the mass spectrometer confirms its identity. The purity of an isolated sample can be assessed by the presence of a single, sharp peak in the chromatogram.

Table 2: Chromatographic Methods for Modified Nucleoside Analysis

| Technique | Stationary Phase Example | Mobile Phase Example | Application |

|---|---|---|---|

| Reversed-Phase HPLC/UPLC | C18 | Acetonitrile/Water with formic acid | Separation of moderately polar to nonpolar compounds. Widely used for nucleoside analysis. |

| HILIC | Amide or silica | High organic solvent content with aqueous buffer | Separation of highly polar compounds that are poorly retained in reversed-phase. |

Isotopic Labeling Strategies for Metabolic Tracing and Mechanistic Elucidation

Isotopic labeling is a powerful strategy to trace the metabolic fate of a molecule and to elucidate the mechanisms of chemical or enzymatic reactions. This involves replacing one or more atoms in Adenosine, N-methyl-, 1-oxide with a heavy isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).

By introducing the labeled compound to cells or an in vitro system, its journey through metabolic pathways can be tracked using mass spectrometry. The mass shift introduced by the heavy isotopes allows the labeled molecule and its downstream metabolites to be distinguished from their unlabeled, naturally occurring counterparts. This approach can reveal whether Adenosine, N-methyl-, 1-oxide is a metabolic precursor to other molecules, or if it is a terminal product of a specific pathway. For mechanistic studies, isotopic labeling can help determine which bonds are broken and formed during a reaction, providing critical evidence for a proposed reaction mechanism.

Comparative Biochemistry and Structure Activity Relationship Sar Studies

Comparative Analysis with Canonical Adenosine (B11128) and Other Methylated Adenosines

The structural modification of the canonical adenosine molecule, through the addition of a methyl group or an N-oxide, significantly alters its biochemical properties and interactions. This section provides a comparative analysis of Adenosine, N-methyl-, 1-oxide with canonical adenosine, N6-methyladenosine (m6A), and 1-methyladenosine (B49728) (m1A).

Canonical Adenosine: Adenosine is a fundamental nucleoside involved in numerous physiological processes. It acts as a signaling molecule by interacting with four G protein-coupled adenosine receptors (A1, A2A, A2B, and A3), modulating various functions like heart rate, inflammation, and neurotransmission. nih.gov Its clinical utility is, however, limited by a very short half-life in the bloodstream due to rapid metabolism. nih.gov

N6-methyladenosine (m6A): This is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and is involved in regulating mRNA stability, splicing, and translation. nih.govresearchgate.net The methyl group at the N6 position does not prevent Watson-Crick base pairing. researchgate.net Enzymes like METTL3 act as "writers" to add this modification, while "erasers" like FTO and ALKBH5 can remove it. nih.gov

1-methyladenosine (m1A): This modification, with a methyl group at the N1 position of the adenine (B156593) ring, is also found in various types of RNA, including tRNA, rRNA, and mRNA. nih.govnih.govontosight.ai Unlike m6A, the m1A modification disrupts Watson-Crick base pairing, which can affect RNA secondary structure and protein translation. nih.govacs.org The addition of m1A is catalyzed by "writers" such as the TRMT6/TRMT61A complex, and it can be reversed by "erasers" like ALKBH1 and ALKBH3. nih.gov

Adenosine, N-methyl-, 1-oxide (N1-methyladenosine N1-oxide): This compound is a derivative of 1-methyladenosine, featuring an additional N-oxide group at the 1-position of the adenine ring. This dual modification further alters its chemical properties. While specific data on N-methyladenosine 1-oxide is limited, the presence of the N-oxide can be compared to adenosine N1-oxide, which has been shown to be more resistant to deamination than adenosine and exhibits potent anti-inflammatory effects. nih.gov The combination of N1-methylation and N1-oxidation likely creates a unique electronic and steric profile, influencing its interaction with enzymes and receptors.

Interactive Data Table: Comparison of Adenosine and its Derivatives

| Feature | Canonical Adenosine | N6-methyladenosine (m6A) | 1-methyladenosine (m1A) | Adenosine, N-methyl-, 1-oxide |

| Modification | None | Methyl group at N6 position | Methyl group at N1 position | Methyl group and N-oxide at N1 position |

| Watson-Crick Base Pairing | Unaffected | Unaffected | Disrupted nih.govacs.org | Likely Disrupted |

| Key Biological Role | Signaling molecule, energy currency precursor nih.gov | Regulation of mRNA metabolism nih.govresearchgate.net | Regulation of RNA structure and translation nih.govnih.gov | Under investigation |

| Enzymatic Regulation | Metabolized by adenosine deaminase and kinase nih.gov | "Writers" (e.g., METTL3) and "Erasers" (e.g., FTO, ALKBH5) nih.gov | "Writers" (e.g., TRMT6/61A) and "Erasers" (e.g., ALKBH1, ALKBH3) nih.gov | Likely resistant to deamination nih.gov |

Structure-Function Relationship of N-methyladenosine 1-oxide in Biological Systems

The specific structure of N-methyladenosine 1-oxide, with both a methyl group and an oxygen atom at the N1 position of the purine (B94841) ring, dictates its function in biological systems. The N1-methylation in its parent compound, 1-methyladenosine (m1A), already imposes significant functional consequences. The positive charge introduced by the methyl group at the N1 position is crucial for the structure and function of tRNA. nih.gov This modification disrupts the standard Watson-Crick base pairing, leading to alterations in the local secondary structure of RNA, which can, in turn, promote the initiation of protein translation. nih.gov

The addition of the N-oxide to the N1-methylated adenine base further modifies its properties. N-oxidation can increase the polarity of the molecule and alter its hydrogen bonding capabilities. In the case of adenosine N1-oxide, this modification confers resistance to adenosine deaminase, thereby prolonging its biological activity. nih.gov It is plausible that N-methyladenosine 1-oxide also exhibits increased stability against enzymatic degradation compared to its non-oxidized counterpart, m1A.

The combined effect of N1-methylation and N1-oxidation in N-methyladenosine 1-oxide likely results in a molecule with a unique three-dimensional structure and electrostatic potential. These features would influence its interactions with the binding pockets of enzymes and the surfaces of RNA-binding proteins. The steric bulk of the methyl group and the electronic influence of the N-oxide would determine its recognition by specific cellular machinery, potentially leading to distinct downstream biological effects compared to either adenosine, m1A, or adenosine N1-oxide alone.

Evaluation of Synthetic Analogues to Probe Specific Molecular Interactions and Biological Effects

The synthesis and evaluation of analogues of N-methyladenosine 1-oxide are crucial for dissecting its specific molecular interactions and elucidating its biological functions. By systematically modifying the structure of the parent compound, researchers can identify the key chemical features responsible for its activity.

For instance, synthetic analogues of adenosine have been widely used to explore the pharmacology of adenosine receptors. nih.gov Modifications at various positions of the purine ring and the ribose sugar have led to the development of selective agonists and antagonists for each receptor subtype. nih.gov Similarly, creating analogues of N-methyladenosine 1-oxide with alterations to the methyl group, the N-oxide, or other parts of the molecule can help identify its specific protein targets.

One approach could involve synthesizing analogues where the methyl group is replaced with other alkyl groups of varying sizes to probe the steric requirements of its binding partners. Another strategy could be to create derivatives where the N-oxide is absent or replaced with other functional groups to understand its contribution to the molecule's stability and activity. These synthetic analogues can then be used in binding assays with known RNA-modifying enzymes or in cell-based assays to observe their effects on cellular processes like protein synthesis or stress responses.

Differentiating Mechanistic Roles from Other Adenosine N-oxides (e.g., Adenosine N1-oxide)

While both N-methyladenosine 1-oxide and adenosine N1-oxide share the N-oxide modification, their mechanistic roles are likely to differ due to the presence of the N1-methyl group in the former.

Adenosine N1-oxide has been studied for its anti-inflammatory properties, which are superior to those of adenosine. nih.gov This enhanced activity is partly attributed to its resistance to adenosine deaminase. nih.gov Its mechanism of action is thought to be mediated through adenosine receptors, similar to adenosine itself. nih.gov

In contrast, the presence of the N1-methyl group in N-methyladenosine 1-oxide introduces a structural feature characteristic of the m1A RNA modification. The m1A modification is known to disrupt RNA secondary structure and is recognized by specific "reader" proteins that mediate its downstream effects. nih.govnih.gov Therefore, it is plausible that the biological activities of N-methyladenosine 1-oxide are not solely dependent on interactions with adenosine receptors but also involve the machinery that recognizes and processes m1A-modified RNA.

The N1-methyl group could act as a specific recognition element, guiding the molecule to a different set of protein targets than adenosine N1-oxide. For example, it might interact with m1A-demethylases like ALKBH1 or ALKBH3, potentially acting as an inhibitor or a substrate. nih.gov The combination of the N1-methyl group and the N-oxide creates a unique chemical entity that may have a hybrid mechanism of action, involving both adenosine receptor signaling and modulation of RNA modification pathways. Further research is needed to dissect the distinct and potentially overlapping mechanistic roles of these two adenosine N-oxides.

Interactive Data Table: Mechanistic Comparison of Adenosine N-oxides

| Feature | Adenosine N1-oxide | Adenosine, N-methyl-, 1-oxide |

| Key Structural Difference | N-oxide at N1 position | N-oxide and methyl group at N1 position |

| Primary Known Activity | Anti-inflammatory nih.gov | Under Investigation |

| Likely Mechanism of Action | Adenosine receptor signaling nih.gov | Potentially hybrid: Adenosine receptor signaling and modulation of RNA modification pathways |

| Resistance to Deamination | Yes nih.gov | Likely |

| Potential Interaction with m1A Machinery | Unlikely | Possible (e.g., with ALKBH enzymes) nih.gov |

Future Research Avenues and Conceptual Impact on Chemical Biology

Elucidating Undiscovered Biological Roles and Pathways of Adenosine (B11128), N-methyl-, 1-oxide

The fundamental question of the biological relevance of Adenosine, N-methyl-, 1-oxide remains unanswered. Future research must first establish its natural occurrence. A critical initial step would be to develop sensitive analytical methods to screen for its presence in various biological samples, from prokaryotes to eukaryotes. The widespread existence of N6-methyladenosine (m6A) in the mRNA of most eukaryotes suggests that other modifications, including Adenosine, N-methyl-, 1-oxide, may also be present. nih.govnih.gov

Should its natural occurrence be confirmed, the next logical step would be to identify the enzymatic machinery responsible for its synthesis (the "writers") and removal (the "erasers"). This would involve searching for novel methyltransferases and demethylases. For instance, the discovery that the fat mass and obesity-associated protein (FTO) can demethylate m6A has opened new avenues in understanding the dynamic nature of RNA modifications. nih.govnih.gov Similar enzymes might exist for Adenosine, N-methyl-, 1-oxide.

Furthermore, identifying the proteins that recognize and bind to this modification (the "readers") will be crucial to understanding its functional consequences. These reader proteins are key mediators that translate the chemical modification into a biological outcome, influencing processes such as mRNA stability, translation, and localization.

Development of Advanced Chemical Probes and Tools for Studying Modified Nucleoside Biology

The development of sophisticated chemical probes and tools has been instrumental in advancing our understanding of modified nucleosides. mdpi.com Similar strategies could be pivotal in unraveling the biology of Adenosine, N-methyl-, 1-oxide.

Antibody-based detection: The generation of highly specific antibodies that can recognize Adenosine, N-methyl-, 1-oxide would enable techniques analogous to methylated RNA immunoprecipitation (MeRIP-seq). This would allow for the transcriptome-wide mapping of this modification, providing insights into its distribution and potential regulatory hotspots.

Chemical labeling and sequencing: Novel chemical methods that selectively label Adenosine, N-methyl-, 1-oxide could be developed. For example, a method involving oxidation, reduction, and functional labeling has been reported for the transcriptome-wide profiling of m6A. rsc.org Such an approach could be adapted to create specific reverse transcription signatures for Adenosine, N-methyl-, 1-oxide, enabling its detection at single-nucleotide resolution.

Photo-crosslinking and proximity labeling: To identify the reader proteins and interacting partners of Adenosine, N-methyl-, 1-oxide, advanced techniques like photo-crosslinking or proximity labeling (e.g., BioID) could be employed. These methods would help to map the protein interaction network surrounding this modification within the cellular context.

Exploring Biotechnological Applications (e.g., Biosensors, Biocatalysis involving modified nucleosides)

Modified nucleosides and the enzymes that process them hold significant promise for various biotechnological applications. nih.gov Once the enzymes involved in the metabolism of Adenosine, N-methyl-, 1-oxide are identified, they could be harnessed for novel applications.

Biosensors: The development of biosensors for the detection of Adenosine, N-methyl-, 1-oxide could be a valuable diagnostic tool if this modification is found to be a biomarker for certain diseases. Such sensors could be based on specific binding proteins or enzymatic reactions.

Biocatalysis: The enzymes responsible for the synthesis or degradation of Adenosine, N-methyl-, 1-oxide could be used as biocatalysts for the production of this and other modified nucleosides. Biocatalytic processes often offer advantages in terms of specificity and environmental sustainability compared to traditional chemical synthesis.

Integration of Multi-Omics Data for Comprehensive Understanding of Modified Nucleoside Networks

A systems-level understanding of the function of Adenosine, N-methyl-, 1-oxide will require the integration of multiple "omics" datasets. sfrbm.org This approach allows for the correlation of changes in the levels of this modification with alterations in the transcriptome, proteome, and metabolome.

Integrative analysis: By combining data from techniques like MeRIP-seq (for mapping the modification), RNA-seq (for gene expression), proteomics (for protein abundance), and metabolomics, researchers can build comprehensive models of the regulatory networks influenced by Adenosine, N-methyl-, 1-oxide. This can help to identify the downstream pathways and cellular processes that are modulated by this modification.

Computational modeling: Advanced computational and bioinformatic tools will be essential for analyzing and interpreting these large, multi-layered datasets. Machine learning algorithms could be employed to identify patterns and predict the functional consequences of the presence of Adenosine, N-methyl-, 1-oxide in specific transcripts.

Q & A

Q. What are the challenges in characterizing the reactivity of adenosine, N-methyl-, 1-oxide under physiological conditions, and how can they be addressed?

- Methodological Answer : The compound’s stability in aqueous buffers (e.g., phosphate-buffered saline) must be assessed via kinetic studies using UV-vis spectroscopy or LC-MS to track degradation products. For instance, the 1-oxide group may hydrolyze under acidic conditions, requiring pH-controlled environments (pH 7.4 ± 0.2). Computational modeling (e.g., DFT calculations) predicts reactive sites and guides experimental design .

- Data Contradiction : Some studies report rapid hydrolysis of 1-oxide derivatives in serum, while others note stability in lipid-rich matrices. Researchers must validate conditions specific to their experimental systems (e.g., cell culture vs. in vivo models) .

Q. How can adenosine, N-methyl-, 1-oxide’s interaction with adenosine receptors be studied using computational and experimental approaches?

- Methodological Answer :

- Computational : Molecular docking (AutoDock Vina, Schrödinger Suite) models binding affinities to adenosine receptor subtypes (A1, A2A, A2B, A3). Key metrics include binding energy (ΔG) and hydrogen-bonding patterns with residues like His264 in A2A receptors .

- Experimental : Radioligand displacement assays (e.g., using [³H]-CGS21680 for A2A) quantify receptor affinity (Ki values). Functional assays (cAMP accumulation or calcium flux) assess agonist/antagonist activity. Cross-validate with knockout models to confirm receptor specificity .

Q. What analytical strategies resolve discrepancies in reported bioactivity data for adenosine, N-methyl-, 1-oxide across studies?

- Methodological Answer :

- Standardization : Use certified reference materials (e.g., Witega or Sigma-Aldrish standards) for calibration .

- Meta-Analysis : Compare datasets using tools like PRISMA guidelines, focusing on variables like assay type (e.g., cell-free vs. cell-based), buffer composition, and endpoint measurements. For example, conflicting EC50 values may arise from differences in intracellular ATP levels affecting receptor coupling .

Experimental Design and Data Interpretation

Q. How should researchers design dose-response studies to evaluate adenosine, N-methyl-, 1-oxide’s effects on neuronal activity?

- Methodological Answer :

- In Vitro : Use primary cortical neurons or SH-SY5Y cells. Pre-treat with adenosine deaminase inhibitors (e.g., EHNA) to prevent endogenous adenosine degradation. Measure calcium transients (Fluo-4 AM) or extracellular field potentials (multielectrode arrays) across a logarithmic concentration range (1 nM–100 µM) .

- In Vivo : Employ microdialysis in rodent models to monitor extracellular adenosine levels post-administration. Pair with EEG to correlate compound exposure with sleep-wake cycle modulation .

Q. What controls are essential when studying adenosine, N-methyl-, 1-oxide’s role in ischemia-reperfusion injury models?

- Methodological Answer :

- Positive Controls : Include known adenosine receptor agonists/antagonists (e.g., CCPA for A1, ZM241385 for A2A).

- Negative Controls : Use adenosine deaminase-treated samples to confirm target specificity.

- Endpoint Validation : Measure infarct size (TTC staining) and biochemical markers (e.g., lactate dehydrogenase) alongside hemodynamic parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.